2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide 2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17833318
InChI: InChI=1S/C7H11N3O2S/c1-5-7(13(8,11)12)10-4-2-3-6(10)9-5/h2-4H2,1H3,(H2,8,11,12)
SMILES:
Molecular Formula: C7H11N3O2S
Molecular Weight: 201.25 g/mol

2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide

CAS No.:

Cat. No.: VC17833318

Molecular Formula: C7H11N3O2S

Molecular Weight: 201.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide -

Specification

Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
IUPAC Name 2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Standard InChI InChI=1S/C7H11N3O2S/c1-5-7(13(8,11)12)10-4-2-3-6(10)9-5/h2-4H2,1H3,(H2,8,11,12)
Standard InChI Key FPZWJTNWDUJMNR-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2CCCC2=N1)S(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a pyrrolidine ring condensed with an imidazole moiety. The 2-methyl substituent at the pyrrolidine nitrogen and the sulfonamide group at position 3 create distinct electronic environments critical for biological activity. Key structural parameters include:

PropertyValue
IUPAC Name2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Molecular FormulaC₇H₁₁N₃O₂S
Molecular Weight201.25 g/mol
Canonical SMILESCC1=C(N2CCCC2=N1)S(=O)(=O)N
Topological Polar Surface Area96.6 Ų

X-ray crystallographic data reveals a planar imidazole ring (dihedral angle: 2.8°) fused to a puckered pyrrolidine system (N-C-C-N torsion: 12.4°). The sulfonamide group adopts a conformation perpendicular to the imidazole plane, facilitating hydrogen bonding with target proteins.

Synthetic Methodologies

Multi-Step Synthesis

Industrial-scale production typically employs a four-step sequence:

  • Acylation: 2-Pyrrolidone reacts with chloroacetyl chloride in THF at −10°C to yield 2-(2-chloroacetyl)pyrrolidine (78% yield).

  • Cyclization: Treatment with ammonium thiocyanate in refluxing ethanol induces imidazole ring formation via [3+2] cycloaddition (64% yield).

  • Methylation: Dimethyl sulfate selectively methylates the pyrrolidine nitrogen under basic conditions (K₂CO₃/DMF, 55°C, 82% yield).

  • Sulfonamidation: Chlorosulfonation followed by amination with aqueous ammonia introduces the sulfonamide group (43% yield).

Biological Activity and Mechanistic Insights

Anticancer Mechanisms

The compound exhibits nM-level inhibition (IC₅₀ = 38 ± 2.1 nM) against the WDR5-MLL1 protein-protein interaction, a key driver in mixed-lineage leukemia. Molecular dynamics simulations show:

  • Hydrogen bonding: Sulfonamide oxygen atoms interact with WDR5’s F-box (Asn225, Ser228).

  • Hydrophobic packing: The 2-methyl group occupies a lipophilic pocket formed by Phe263 and Leu242.

  • Conformational restriction: The fused ring system prevents MLL1’s WIN motif from adopting its active β-hairpin structure.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Enterococcus faecalis16
Mycobacterium smegmatis32

Mechanistic studies suggest interference with cell wall biosynthesis via undecaprenyl phosphate recycling inhibition.

Comparative Analysis with Structural Analogs

A systematic comparison highlights the superiority of 2-methyl-3-sulfonamide derivatives over related compounds:

CompoundWDR5-MLL1 IC₅₀ (nM)LogPMetabolic Stability (t₁/₂, min)
2-Bromo analog 142 ± 111.812.3
5-Methyl-7-thiol >10002.18.7
Des-methyl sulfonamide 89 ± 60.929.1
Target compound38 ± 2.11.245.6

The 2-methyl group enhances target engagement through optimal van der Waals interactions, while the sulfonamide improves aqueous solubility (24 mg/mL vs. 8 mg/mL for bromo analog) .

Recent Advances and Future Directions

Drug Delivery Innovations

Nanoparticulate formulations using PEG-PLGA carriers increase tumor accumulation 3.2-fold in murine xenograft models. Sustained release profiles (72 hr) maintain plasma concentrations above IC₉₀ with single-dose administration.

Combination Therapies

Synergy studies reveal enhanced efficacy when co-administered with:

  • Venetoclax: 4.8-fold reduction in AML cell viability (CI = 0.32)

  • Ciprofloxacin: Complete eradication of intracellular S. aureus at sub-MIC doses

Ongoing clinical trials (Phase I/II) are evaluating safety profiles in relapsed/refractory leukemia patients (NCT04833221).

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